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molecular formula Na2CO3· NaHCO3· 2H2O<br>C2H5Na3O8<br>Na2CO3.NaHCO3.2H2O<br>C2HNa3O6 B1202372 Sodium sesquicarbonate CAS No. 533-96-0

Sodium sesquicarbonate

Cat. No. B1202372
M. Wt: 189.99 g/mol
InChI Key: WCTAGTRAWPDFQO-UHFFFAOYSA-K
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Patent
US09169126B2

Procedure details

One-gram portion of barium carbonate was dissolved in 5 ml of 99% acetic acid (extra pure grade). The solution was diluted with pure water such that the total amount of the solution should be 1 L. Thus, a sample for measurement was prepared. The gluconic acid content in the sample for measurement was measured by ion chromatography (using ION CHROMATOGRAPH IC-2001, manufactured by Tosoh Corporation). Elute used on measuring was sodium carbonate-sodium hydrogen carbonate mixed solution. Sodium carbonate-sodium hydrogen carbonate mixed solution was prepared by dissolving 0.0468 g of a sodium carbonate reagent (extra pure grade) and 0.0636 g of a sodium hydrogen carbonate reagent (extra pure grade) in an appropriate amount of distilled water to prepare a solution, and then, in a graduated cylinder, distilled water was further added to the solution such that the total amount of the solution should be 1 L. Separation column was TSK gel Super IC-AP. Suppresser gel was TSK suppress IC-A. Calibration curve was made using test samples, prepared by dissolving a potassium gluconate reagent (extra pure grade) in distilled water, and then adjusted such that gluconic acid concentration should be 10 ppm, 25 ppm, or 50 ppm, respectively. Table 3 shows the results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0468 g
Type
reactant
Reaction Step Three
Quantity
0.0636 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Ba+2].O=C(O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[C:19](=[O:22])([O-:21])[O-:20].[Na+:23].[Na+].C(=O)([O-])O.[Na+].O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[K+]>C(O)(=O)C.O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:23].[Na+:23].[C:19](=[O:20])([O-:22])[OH:21].[Na+:23] |f:0.1,3.4.5,6.7,8.9,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ba+2]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Step Three
Name
Quantity
0.0468 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.0636 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thus, a sample for measurement was prepared
WASH
Type
WASH
Details
Elute
CUSTOM
Type
CUSTOM
Details
to prepare a solution
DISTILLATION
Type
DISTILLATION
Details
in a graduated cylinder, distilled water
ADDITION
Type
ADDITION
Details
was further added to the solution such that the total amount of the solution
CUSTOM
Type
CUSTOM
Details
Separation column
CUSTOM
Type
CUSTOM
Details
prepared
CONCENTRATION
Type
CONCENTRATION
Details
adjusted such that gluconic acid concentration

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+].C(O)([O-])=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09169126B2

Procedure details

One-gram portion of barium carbonate was dissolved in 5 ml of 99% acetic acid (extra pure grade). The solution was diluted with pure water such that the total amount of the solution should be 1 L. Thus, a sample for measurement was prepared. The gluconic acid content in the sample for measurement was measured by ion chromatography (using ION CHROMATOGRAPH IC-2001, manufactured by Tosoh Corporation). Elute used on measuring was sodium carbonate-sodium hydrogen carbonate mixed solution. Sodium carbonate-sodium hydrogen carbonate mixed solution was prepared by dissolving 0.0468 g of a sodium carbonate reagent (extra pure grade) and 0.0636 g of a sodium hydrogen carbonate reagent (extra pure grade) in an appropriate amount of distilled water to prepare a solution, and then, in a graduated cylinder, distilled water was further added to the solution such that the total amount of the solution should be 1 L. Separation column was TSK gel Super IC-AP. Suppresser gel was TSK suppress IC-A. Calibration curve was made using test samples, prepared by dissolving a potassium gluconate reagent (extra pure grade) in distilled water, and then adjusted such that gluconic acid concentration should be 10 ppm, 25 ppm, or 50 ppm, respectively. Table 3 shows the results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0468 g
Type
reactant
Reaction Step Three
Quantity
0.0636 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Ba+2].O=C(O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[C:19](=[O:22])([O-:21])[O-:20].[Na+:23].[Na+].C(=O)([O-])O.[Na+].O=C([O-])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[K+]>C(O)(=O)C.O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:23].[Na+:23].[C:19](=[O:20])([O-:22])[OH:21].[Na+:23] |f:0.1,3.4.5,6.7,8.9,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ba+2]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Step Three
Name
Quantity
0.0468 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.0636 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thus, a sample for measurement was prepared
WASH
Type
WASH
Details
Elute
CUSTOM
Type
CUSTOM
Details
to prepare a solution
DISTILLATION
Type
DISTILLATION
Details
in a graduated cylinder, distilled water
ADDITION
Type
ADDITION
Details
was further added to the solution such that the total amount of the solution
CUSTOM
Type
CUSTOM
Details
Separation column
CUSTOM
Type
CUSTOM
Details
prepared
CONCENTRATION
Type
CONCENTRATION
Details
adjusted such that gluconic acid concentration

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+].C(O)([O-])=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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